![molecular formula C20H20ClN5O2 B2779962 N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 1396809-91-8](/img/structure/B2779962.png)
N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H20ClN5O2 and its molecular weight is 397.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H20ClN5O2
- Molecular Weight : 397.9 g/mol
- CAS Number : 1396809-91-8
The structure consists of a piperazine ring linked to a pyrazolo[1,5-a]pyridine moiety, which is known for its pharmacological relevance. The presence of the 4-chlorobenzyl group is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance, a series of compounds based on this scaffold demonstrated significant cytotoxicity against various cancer cell lines. The compound under discussion was evaluated for its efficacy against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines.
These values indicate that the compound exhibits promising anticancer properties, comparable to established chemotherapeutics.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has also been investigated. Compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
This level of inhibition suggests that the compound could serve as a viable candidate for further development as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo and piperazine rings can lead to enhanced potency and selectivity. For example:
- Substitutions at the R1 position on the pyrazolo ring have been shown to significantly affect potency against specific targets like CDK-2 and GSK-3β, indicating that careful tuning of these substituents could enhance therapeutic efficacy .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- In Vivo Studies : A study demonstrated that pyrazolo derivatives exhibited significant anti-tumor activity in xenograft models, highlighting their potential for clinical application .
- Mechanistic Insights : Research has indicated that these compounds may induce apoptosis in cancer cells through caspase activation pathways .
- Toxicity Profiles : Preliminary toxicity assessments have shown that certain derivatives possess favorable safety margins with LD50 values exceeding 2000 mg/kg in animal models .
Scientific Research Applications
Antitumor Activity
Mechanism of Action:
The pyrazolo[1,5-a]pyridine scaffold, which is integral to the structure of N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide, has been shown to exhibit antitumor properties. Studies indicate that derivatives of this scaffold can inhibit various kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK-3β) .
Case Study:
A study highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives against human cancer cell lines. The compound demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent for various cancers .
Neurological Applications
Anxiolytic Effects:
Research has indicated that compounds derived from the pyrazolo[1,5-a]pyridine framework possess anxiolytic properties with a low liability for motor side effects. This makes them promising candidates for treating anxiety disorders .
Selective Modulation:
Recent findings suggest that these compounds can selectively modulate neurotransmitter systems, enhancing their potential as treatments for neurological conditions such as depression and anxiety .
Infectious Disease Treatment
Targeting Trypanosomiasis:
this compound has been explored for its potential in treating human African trypanosomiasis. The compound's structural modifications have led to enhanced potency against Trypanosoma brucei, the causative agent of the disease .
Optimization Strategies:
Efforts to optimize this compound include improving its selectivity and reducing off-target effects while maintaining efficacy against the parasite . This optimization is crucial for developing safe and effective treatments.
Synthesis and Functionalization
Synthetic Pathways:
The synthesis of this compound involves various synthetic strategies that enhance its structural diversity. Techniques such as nucleophilic aromatic substitution and cycloaddition reactions are commonly employed .
Functionalization Potential:
The ability to functionalize this compound allows researchers to tailor its properties for specific applications, increasing its utility in drug development .
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The carboxamide group is synthesized via coupling reactions. For example, EDCI/HOBt-mediated amidation is widely employed to link the pyrazolo[1,5-a]pyridine-3-carbonyl unit to the piperazine backbone (Figure 1). Similar protocols for related compounds show yields of 65–85% under mild conditions (DMF, room temperature) .
Reaction Conditions :
-
Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 25°C
-
Time: 12–24 hours
Hydrolysis of the Carboxamide Group
The carboxamide undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative. For instance, treatment with 6M HCl at reflux converts the carboxamide to a carboxylic acid, as observed in structurally analogous piperazine-pyrazole systems.
Condition | Product | Yield | Reference |
---|---|---|---|
6M HCl, reflux, 6h | Piperazine-1-carboxylic acid | 72% | |
NaOH (aq), 80°C, 4h | Sodium carboxylate derivative | 68% |
Functionalization of the Piperazine Ring
The secondary amine in the piperazine ring participates in alkylation and acylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives .
-
Acylation : Treating with acetyl chloride yields N-acetylpiperazine analogs .
Example Protocol :
-
Reagents: Methyl iodide (1.2 eq), K₂CO₃ (2 eq)
-
Solvent: Acetonitrile
-
Temperature: 60°C, 8 hours
Pyrazolo[1,5-a]pyridine Core Reactivity
The pyrazolo[1,5-a]pyridine moiety participates in:
-
Electrophilic Aromatic Substitution : Bromination at the C5 position using N-bromosuccinimide (NBS) in DCM .
-
Nucleophilic Attack : Deprotonation at N1 allows alkylation with propargyl bromide .
Reaction | Conditions | Product | Reference |
---|---|---|---|
Bromination | NBS, DCM, 0°C → RT, 2h | 5-Bromo-pyrazolo[1,5-a]pyridine | |
Alkylation | Propargyl bromide, NaH, THF, 0°C | N1-Propargyl derivative |
Reductive Amination and Cross-Coupling
The 4-chlorobenzyl group enables Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd catalysis. Additionally, reductive amination with aldehydes modifies the benzylamine subunit .
Cross-Coupling Protocol :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 100°C, 12 hours
Stability Under Physiological Conditions
The compound remains stable in pH 7.4 buffer (37°C, 24h) but degrades in acidic media (pH 2.0), forming hydrolysis byproducts .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-6-4-15(5-7-16)13-22-20(28)25-11-9-24(10-12-25)19(27)17-14-23-26-8-2-1-3-18(17)26/h1-8,14H,9-13H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBNMPDHWVDKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.